3-fluoro-DL-phenylalanine; hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

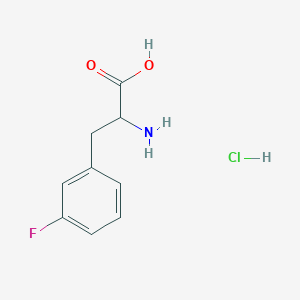

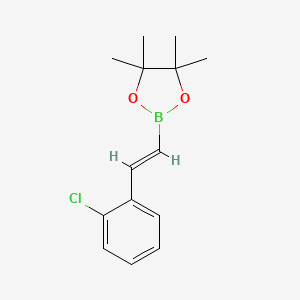

3-fluoro-DL-phenylalanine; hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2 . It is a derivative of phenylalanine, an α-amino acid that is used in the biosynthesis of proteins . The compound has an average mass of 183.180 Da and a monoisotopic mass of 183.069550 Da .

Synthesis Analysis

The synthesis of fluorinated compounds, including 3-fluoro-DL-phenylalanine; hydrochloride, has been a topic of interest in recent years . Enzymatic methods have been found to be effective for the synthesis of these compounds. Enzymes such as cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems have been used in the synthesis process . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis

The molecular structure of 3-fluoro-DL-phenylalanine; hydrochloride consists of a phenylalanine molecule where the hydrogen at position 3 on the benzene ring is replaced by a fluoro group . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 305.0±32.0 °C at 760 mmHg, and a flash point of 138.3±25.1 °C .Physical And Chemical Properties Analysis

3-fluoro-DL-phenylalanine; hydrochloride has a density of 1.3±0.1 g/cm3, a boiling point of 305.0±32.0 °C at 760 mmHg, and a flash point of 138.3±25.1 °C . It also has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 63 Å2, and a molar volume of 141.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Chromatographic Separation Techniques

3-fluoro-DL-phenylalanine hydrochloride plays a significant role in chromatography, particularly in ligand-exchange micellar electrokinetic capillary chromatography (LE-MEKC). Chen et al. (1998) demonstrated its use in the simultaneous separation of various forms of fluoro-phenylalanine and tyrosine, highlighting the compound's utility in detailed chromatographic analyses (Chen, Lin, Uchiyama & Hobo, 1998).

Genetic Research and Mutation Studies

In genetic research, 3-fluoro-DL-phenylalanine hydrochloride has been instrumental in studying mutants and genetic modifications. For example, Fukuda et al. (1991) used this compound to isolate and study mutants of Saccharomyces cerevisiae that overproduced β-phenethyl-alcohol, providing insights into the genetic mechanisms of flavor component production (Fukuda, Watanabe, Asano, Ouchi & Takasawa, 1991).

Antitumor Research

3-fluoro-DL-phenylalanine hydrochloride has applications in antitumor research as well. Otani and Briley (1982) explored the structure-activity relationships among substituted N-benzoyl derivatives of phenylalanine, including fluorinated variants, in a microbial antitumor prescreen, thus contributing to the development of potential antitumor agents (Otani & Briley, 1982).

Biochemical Studies

The compound has been used in various biochemical studies. Ippolito and Christianson (1992) examined the structure of para-fluoro-D-phenylalanine in complex with a zinc protease, providing valuable insights into protein-ligand interactions (Ippolito & Christianson, 1992).

Enzyme Inhibition Studies

3-fluoro-DL-phenylalanine hydrochloride is also significant in enzyme inhibition studies. Hawtrey et al. (2008) investigated its role in inhibiting the Moloney murine leukemia virus reverse transcriptase, contributing to the understanding of viral replication and potential therapeutic strategies (Hawtrey, Pieterse, van Zyl, van der Bijl, van der Merwe, Nel & Ariatti, 2008).

Safety and Hazards

When handling 3-fluoro-DL-phenylalanine; hydrochloride, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of accidental ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

Zukünftige Richtungen

Fluorinated compounds, including 3-fluoro-DL-phenylalanine; hydrochloride, are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The future development trends of fluorinated compounds are expected to focus on the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

Eigenschaften

IUPAC Name |

2-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXPJRIARBMPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767981.png)

![3-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2767984.png)

![4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2767985.png)

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2767986.png)

![N-(2-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2767990.png)

![N-(2,5-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767991.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2767994.png)